2-[2-(1,3-benzodioxol-5-yl)-9H-imidazo[1,2-a]benzimidazol-9-yl]-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIMETHYLAMINE is a complex organic compound that features a unique structure combining a benzodioxole moiety with an imidazo[1,2-a][1,3]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the benzodioxole and imidazo[1,2-a][1,3]benzimidazole intermediates. These intermediates are then coupled through a series of reactions, including:
Pd-catalyzed C-N cross-coupling: This step involves the use of palladium catalysts to form the carbon-nitrogen bond between the benzodioxole and imidazo[1,2-a][1,3]benzimidazole moieties.
Amination reactions: Various amination reactions are employed to introduce the N,N-dimethylamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIMETHYLAMINE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly in targeting microtubule assembly and inducing apoptosis in cancer cells.
Biology: It is used in studies related to cell cycle regulation and apoptosis.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIMETHYLAMINE involves modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis. The compound targets microtubules, which are essential for cell division, making it effective in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzodioxole moiety and have shown anticancer activity.
N- (1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUOROACETAMIDE: This compound also contains the benzodioxole group and is used in various chemical research applications.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole moiety, used in different research contexts.
Uniqueness
N-{2-[2-(1,3-BENZODIOXOL-5-YL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL]ETHYL}-N,N-DIMETHYLAMINE is unique due to its combination of the benzodioxole and imidazo[1,2-a][1,3]benzimidazole structures, which confer specific biological activities, particularly in cancer treatment .
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H20N4O2/c1-22(2)9-10-23-16-5-3-4-6-17(16)24-12-15(21-20(23)24)14-7-8-18-19(11-14)26-13-25-18/h3-8,11-12H,9-10,13H2,1-2H3 |
InChI Key |
PMQDLNPDZNZQHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.